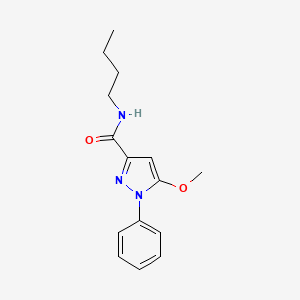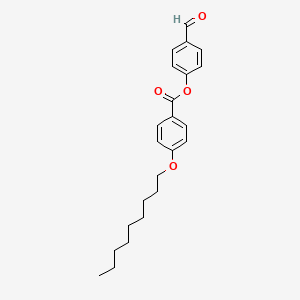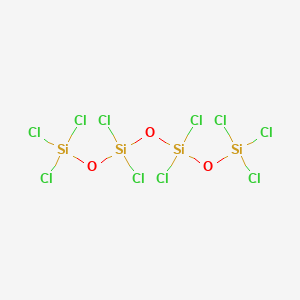
Decachlorotetrasiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decachlorotetrasiloxane is a chemical compound with the molecular formula Si4Cl10. It belongs to the class of siloxanes, which are characterized by a backbone of alternating silicon and oxygen atoms. This compound is notable for its high chlorine content and its applications in various industrial and scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Decachlorotetrasiloxane can be synthesized through the chlorination of tetrasiloxane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the complete chlorination of the siloxane backbone.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chlorination reactors. The process involves the continuous feeding of tetrasiloxane and chlorine gas into the reactor, where the reaction takes place. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Decachlorotetrasiloxane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as water or alcohols, leading to the substitution of chlorine atoms with hydroxyl or alkoxy groups.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.
Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of larger siloxane polymers.
Common Reagents and Conditions:
Water: Used in hydrolysis reactions.
Alcohols: Used in substitution reactions to form alkoxysilanes.
Catalysts: Such as aluminum chloride (AlCl3) for chlorination reactions.
Major Products Formed:
Silanols: Formed from hydrolysis.
Alkoxysilanes: Formed from substitution reactions with alcohols.
Siloxane Polymers: Formed from condensation reactions of silanols.
Wissenschaftliche Forschungsanwendungen
Decachlorotetrasiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in the development of drug delivery systems and medical implants due to its biocompatibility.
Industry: Applied in the production of silicone-based materials, such as sealants, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of decachlorotetrasiloxane involves its ability to undergo hydrolysis and condensation reactions. The hydrolysis of this compound produces silanol groups, which can further condense to form siloxane bonds. These reactions are crucial for the formation of siloxane polymers, which are widely used in various applications. The molecular targets and pathways involved in these reactions include the silicon-oxygen backbone and the formation of siloxane bonds.
Vergleich Mit ähnlichen Verbindungen
Octamethylcyclotetrasiloxane (D4): A cyclic siloxane with a similar silicon-oxygen backbone but different substituents.
Hexamethyldisiloxane: A linear siloxane with methyl groups instead of chlorine atoms.
Decamethyltetrasiloxane: Another linear siloxane with methyl groups.
Uniqueness: Decachlorotetrasiloxane is unique due to its high chlorine content, which imparts distinct chemical reactivity compared to other siloxanes. This makes it particularly useful in applications requiring specific chemical modifications, such as the synthesis of chlorinated organosilicon compounds.
Eigenschaften
CAS-Nummer |
56240-64-3 |
|---|---|
Molekularformel |
Cl10O3Si4 |
Molekulargewicht |
514.9 g/mol |
IUPAC-Name |
trichloro-[dichloro-[dichloro(trichlorosilyloxy)silyl]oxysilyl]oxysilane |
InChI |
InChI=1S/Cl10O3Si4/c1-14(2,3)11-16(7,8)13-17(9,10)12-15(4,5)6 |
InChI-Schlüssel |
GOZMHSNJSADXPA-UHFFFAOYSA-N |
Kanonische SMILES |
O([Si](O[Si](Cl)(Cl)Cl)(Cl)Cl)[Si](O[Si](Cl)(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


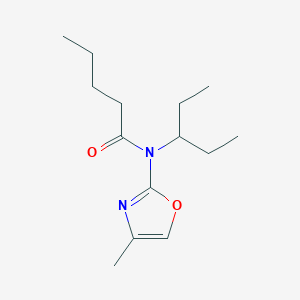
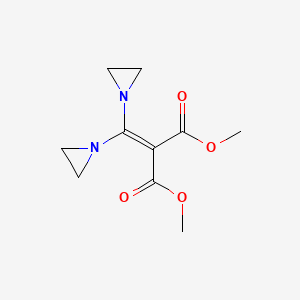

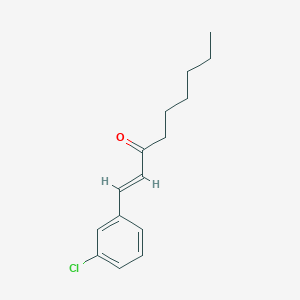

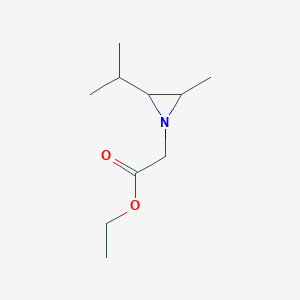
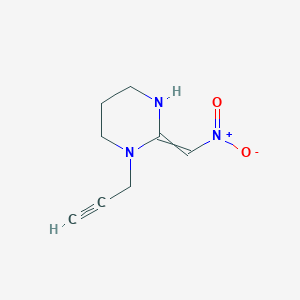
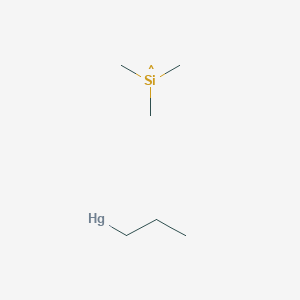
![Trimethyl[phenyl(phenylselanyl)methyl]silane](/img/structure/B14632233.png)

![3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane](/img/structure/B14632249.png)

